Home > Products > Building Blocks P4853 > 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine - 13080-74-5

3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine

Catalog Number: EVT-2598669
CAS Number: 13080-74-5
Molecular Formula: C14H11Cl2N
Molecular Weight: 264.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound with the molecular formula C14H11Cl2N and a CAS number of 13080-74-5. It is a derivative of dibenzoazepine, characterized by the presence of two chlorine atoms attached to its benzene rings and a seven-membered nitrogen-containing azepine ring. This compound has garnered interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications due to its unique structural properties and potential biological activities.

Synthesis Analysis

Methods

The synthesis of 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves chlorination reactions of dibenzoazepine derivatives. One common method includes:

  • Chlorination: The reaction of dibenzo[b,f]azepine with chlorine gas under controlled conditions introduces chlorine atoms at the 3 and 7 positions of the dibenzoazepine structure. This process usually requires a catalyst such as iron(III) chloride and is conducted at elevated temperatures to ensure complete chlorination.

Technical Details

In an industrial context, large-scale production may utilize continuous flow reactors for chlorination. These reactors provide precise control over reaction conditions (temperature, pressure, and reactant concentrations), which are crucial for achieving high yields and purity of the final product. The synthesized compound is typically purified through crystallization or distillation techniques to remove any impurities.

Molecular Structure Analysis

Structure

The molecular structure of 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine features:

  • Dibenzoazepine Framework: The core structure consists of two fused benzene rings with a nitrogen-containing azepine ring.
  • Chlorine Substituents: Chlorine atoms are located at the 3 and 7 positions on the benzene rings.

Data

The compound's molecular weight is approximately 270.15 g/mol. Its structural representation can be visualized using molecular modeling software or chemical drawing tools.

Chemical Reactions Analysis

Reactions

3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups through reagents like sodium methoxide or potassium tert-butoxide.

Technical Details

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives with desired properties.

Mechanism of Action

Process

The mechanism of action for 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets within biological systems. This compound may bind to receptors or enzymes, modulating their activity and impacting neurotransmitter metabolism.

For example, it can inhibit certain enzymes involved in neurotransmitter pathways, leading to altered levels of neurotransmitters in the central nervous system. This modulation is crucial for exploring its potential therapeutic applications in treating neurological disorders.

Data

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine include:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data should be referenced from experimental studies or material safety data sheets.

Chemical Properties

The chemical properties include:

  • Solubility: Solubility data in various solvents (e.g., water, ethanol) are essential for practical applications.
  • Stability: The compound's stability under different environmental conditions (light, temperature) should be assessed for storage and handling purposes.

Relevant analyses should be conducted to determine these properties accurately.

Applications

Scientific Uses

3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine has several applications in scientific research:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: The compound is investigated for its potential biological activities, particularly its antimicrobial and anticancer effects.
  • Pharmaceutical Development: It acts as a precursor for developing pharmaceutical agents targeting the central nervous system.
  • Industrial Applications: Its derivatives are utilized in producing dyes, pigments, and other industrial chemicals.
Introduction to 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine in Modern Organic Chemistry

Nomenclature and Structural Classification Within the Dibenzoazepine Family

3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine belongs to the dibenzoazepine class of heterocyclic compounds, characterized by a central seven-membered azepine ring fused to two benzene rings at the [b,f] positions. The systematic IUPAC name explicitly defines the chlorine substituents at positions 3 and 7 on the aromatic rings and the saturation state of the azepine ring (10,11-dihydro) [8]. This structural designation distinguishes it from fully aromatic derivatives like 5H-dibenzo[b,f]azepine (iminostilbene), where the 10,11-positions feature a double bond [8] [10].

  • Molecular Framework: The core structure is a tricyclic system comprising two benzene rings bridged by a nitrogen-containing azepine ring in a boat conformation. The 10,11-dihydro designation indicates saturation at the 10-11 bond of the azepine ring, reducing ring strain and imparting distinct chemical reactivity compared to unsaturated analogs [8].
  • Substituent Effects: The chlorine atoms at positions 3 and 7 are meta to the nitrogen bridge. This symmetric substitution pattern significantly influences the compound’s electronic properties (e.g., electron-withdrawing effect) and steric profile, impacting its utility in further derivatization [1] [4].

Table 1: Nomenclature and Identification Data

PropertyValueReference
IUPAC Name3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine [1] [4]
CAS Registry Number13080-74-5 [1] [4]
Molecular FormulaC₁₄H₁₁Cl₂N [1] [5]
Molecular Weight264.15 g/mol [1] [5]
Common SynonymsIminodibenzyl derivative; 3,7-Dichloroiminostilbene [4] [9]

The compound’s structural classification places it within a pharmacologically significant family. The dibenzo[b,f]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of antidepressants (e.g., imipramine), anticonvulsants (e.g., carbamazepine derivatives), and materials science components [8]. The 10,11-dihydro variant provides a stable platform for synthesizing bioactive molecules or functional materials due to its reduced susceptibility to oxidation compared to its unsaturated counterpart [9].

Historical Synthesis Milestones and Key Patents

The synthesis of dibenzoazepine derivatives has evolved significantly since the 19th century, with 3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine emerging as a key intermediate for pharmaceuticals and complex ligands. Key milestones and patented methodologies are outlined below:

  • Early Cyclization Methods (1899): The foundational route to unsubstituted 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) was established by Thiele and Holzinger. This involved the acid-catalyzed cyclization of 2,2'-diaminobibenzyl using polyphosphoric acid at elevated temperatures. While effective for the parent compound, this method posed challenges for halogenated derivatives like the 3,7-dichloro analog due to regiochemical control and harsh reaction conditions [6] [8].

  • Oxidative Coupling Advancements (Mid-20th Century): A critical precursor to 3,7-dichloroiminodibenzyl is 3,3'-dichloro-2,2'-dinitrobibenzyl. Early oxidative coupling methods for o-nitrotoluene derivatives suffered from low yields (~36%). A breakthrough came with Moormann, Langbehn, and Herges' optimized protocol using tert-butoxide and bromine in tetrahydrofuran, achieving 95% yield for the dinitrobibenzyl intermediate. Subsequent reduction provided the diamine precursor essential for ring closure [8].

  • Catalytic Dehydrogenation Patents: While the primary route to the unsaturated 5H-dibenzo[b,f]azepine involves dehydrogenation of the dihydro compound, this step is less relevant for the saturated 3,7-dichloro derivative. However, industrial patents (e.g., US7982032B2) highlight optimized catalytic systems (e.g., iron/potassium/chromium oxides) for related dehydrogenations, underscoring the scalability challenges addressed for dibenzoazepine synthesis [3] [8].

  • Ring Expansion Strategies (1960s): An alternative to bibenzyl cyclization involved ring expansion of acridin-9-ylmethanols under acidic conditions (e.g., polyphosphoric acid). Bergmann and Rabinovitz first demonstrated this Wagner-Meerwein rearrangement for unsubstituted dibenzoazepines. While not directly reported for the 3,7-dichloro analog, this approach provided a complementary route to functionalized azepines from readily available acridine precursors [8].

  • Modern Catalytic Innovations (21st Century): Patent US7982032B2 exemplifies advances in functionalizing the dibenzoazepine core. While focusing on carboxamide derivatives, it utilizes dibenzoazepine intermediates and highlights palladium-catalyzed coupling methodologies, reflecting the broader trend toward metal-catalyzed precision synthesis for complex derivatives [3].

Table 2: Key Synthesis Milestones for Dibenzoazepine Intermediates

Year/MilestoneMethodologySignificance for 3,7-Dichloro DerivativeReference
1899 (Thiele & Holzinger)PPA cyclization of 2,2'-diaminobibenzylFoundation for dihydrodibenzoazepine synthesis; adapted for halogenated analogs [6] [8]
1960 (Bergmann)Acridinylmethanol ring expansionAlternative route avoiding bibenzyl coupling; potential for halogenated acridines [8]
1987 (Patent)Metal-porphyrin catalyzed nitroarene couplingImproved yield/selectivity for dinitrobibenzyl precursors [8]
2008 (US7982032B2)Alkali-metal methoxide mediated carboxamide formationShowcases functionalization of dibenzoazepine core [3]
2010s (Optimized coupling)t-BuOK/Br₂ mediated o-nitrotoluene coupling~95% yield for dinitrobibenzyl precursors; critical for symmetric dichloro synthesis [8]

Industrial production of 3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine leverages the bibenzyl route due to scalability. Key suppliers (e.g., Simson Pharma, Sigma-Aldrich/Ambeed) provide the compound at 97% purity, characterized by CAS No. 13080-74-5, with strict storage protocols (2–8°C, sealed, dark) to preserve stability [1] [4] [5]. Its primary application remains as a precursor for pharmaceuticals like clomipramine and novel catalysts or materials, driven by the synthetic accessibility refined through decades of patented innovations [3] [8].

Properties

CAS Number

13080-74-5

Product Name

3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine

IUPAC Name

2,9-dichloro-6,11-dihydro-5H-benzo[b][1]benzazepine

Molecular Formula

C14H11Cl2N

Molecular Weight

264.15

InChI

InChI=1S/C14H11Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h3-8,17H,1-2H2

InChI Key

RRRKOLZRCMHJSN-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.